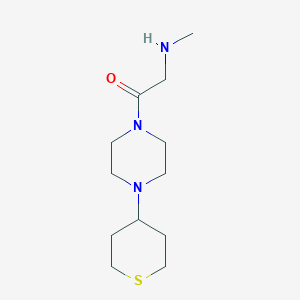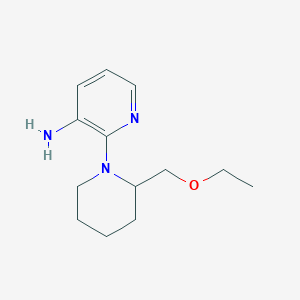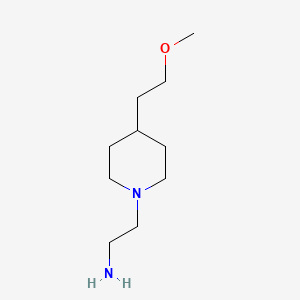![molecular formula C9H14ClNO2 B1477069 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one CAS No. 2098089-23-5](/img/structure/B1477069.png)
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, also known as 2-chloro-THF-pyrrolidone, is an organic compound belonging to the class of heterocycles. It is a five membered ring containing a nitrogen and a chlorine atom. This compound is used in a variety of scientific research applications, and is known for its unique biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Bencková and Krutošíková (1997) involved the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, indicating the utility of similar compounds in complex organic syntheses (Bencková & Krutošíková, 1997).
- Sobenina et al. (2014) researched the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles, demonstrating the reactivity of such compounds in different chemical environments (Sobenina et al., 2014).
- Kumar et al. (2018) conducted an X-Ray study on similar compounds, emphasizing their potential in crystallography and material science (Kumar et al., 2018).
Chemical Reactions and Properties
- Esseffar et al. (2002) analyzed the gas-phase basicity of pyrrole and furan derivatives, shedding light on the fundamental chemical properties of these compounds (Esseffar et al., 2002).
- Ptaszek et al. (2005) refined the synthesis of a compound similar to 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, demonstrating its role in the synthesis of chlorins and oxochlorins (Ptaszek et al., 2005).
Novel Compound Synthesis
- Nakatani et al. (1995) synthesized various model compounds for antibiotic roseophilin, starting with 3-chloro-2-formylpyrrole, indicating the relevance of similar structures in antibiotic research (Nakatani et al., 1995).
- Friedrich et al. (2002) worked on extending the scope of furan synthesis to produce novel pyrrole compounds, showing the versatility of these molecules in creating new chemical entities (Friedrich et al., 2002).
Application in Antimicrobial and Anticancer Studies
- Ibrahim et al. (2022) utilized a similar compound as a synthetic intermediate for constructing various heterocyclic systems linked to furo[3,2-g]chromene, showing potential in antimicrobial and anticancer activities (Ibrahim et al., 2022).
Miscellaneous Applications
- Prabakaran et al. (2021) synthesized chalcone derivatives from a similar structure, demonstrating their potential as potent antioxidant agents (Prabakaran et al., 2021).
Propriétés
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-6(10)9(12)11-2-7-4-13-5-8(7)3-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDVEYIEIIBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2COCC2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



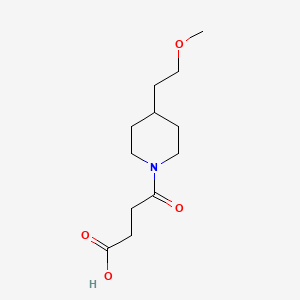
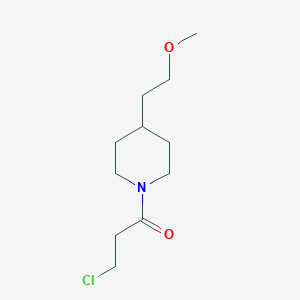

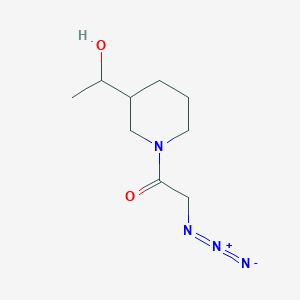
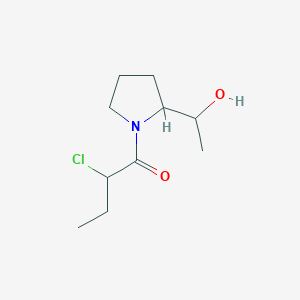

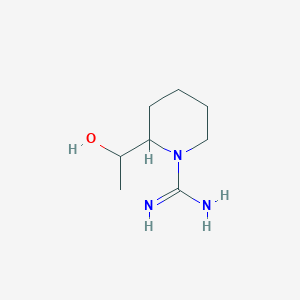
![1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476999.png)
